7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3S,5R)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine
Overview
Description
The compound 7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3S,5R)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolo[2,3-d]pyrimidine core, which is often found in biologically active molecules, making it a subject of interest for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3S,5R)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine typically involves multi-step organic synthesis. The key steps include:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the difluorophenyl group: This step often involves nucleophilic aromatic substitution reactions.
Attachment of the morpholin-4-ylmethyl group: This can be done through reductive amination or other suitable coupling reactions.
Incorporation of the dimethylpiperazinylpyridinyl group: This step may involve amide bond formation or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3S,5R)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives.
Scientific Research Applications
7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3S,5R)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3S,5R)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound is used as a precursor in the synthesis of high-performance polymers.
Bromine Compounds: These compounds exhibit different reactivity and are used in various industrial applications.
Uniqueness
7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3S,5R)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine: is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and core structure makes it a versatile compound for various applications.
Properties
CAS No. |
1180158-99-9 |
---|---|
Molecular Formula |
C28H32F2N8O |
Molecular Weight |
534.61 |
IUPAC Name |
7-(3,5-difluoro-4-(morpholinomethyl)phenyl)-N-(6-((3R,5S)-3,5-dimethylpiperazin-1-yl)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C28H32F2N8O/c1-18-15-37(16-19(2)33-18)26-4-3-21(14-31-26)34-28-32-13-20-5-6-38(27(20)35-28)22-11-24(29)23(25(30)12-22)17-36-7-9-39-10-8-36/h3-6,11-14,18-19,33H,7-10,15-17H2,1-2H3,(H,32,34,35)/t18-,19+ |
InChI Key |
GODKPWYLLOOFQL-KDURUIRLSA-N |
SMILES |
C[C@@H]1N[C@H](C)CN(C2=CC=C(NC3=NC=C4C(N(C5=CC(F)=C(CN6CCOCC6)C(F)=C5)C=C4)=N3)C=N2)C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BVB-808; BVB 808; BVB808; NVP-BVB808; NVP BVB808; NVP-BVB 808. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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